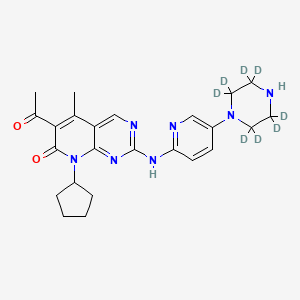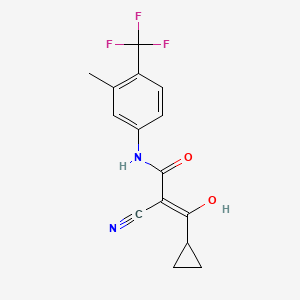
Ac-LETD-AFC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ac-LETD-AFC,也称为N-乙酰-L-亮氨酰-L-谷氨酰-L-苏氨酰-N-[2-氧代-4-(三氟甲基)-2H-1-苯并吡喃-7-基]-L-天冬酰胺,是一种荧光底物,专门被胱天蛋白酶-8切割。该化合物用于通过检测游离的7-氨基-4-三氟甲基香豆素 (AFC) 的荧光来量化胱天蛋白酶活性。 它的激发波长为 400 纳米,发射波长为 505 纳米 .
科学研究应用
Ac-LETD-AFC 广泛应用于科学研究,特别是在以下领域:
生物学: 它用于通过测量各种细胞类型中的胱天蛋白酶-8 活性来研究细胞凋亡(程序性细胞死亡)。
医学: 它用于癌症研究,以研究细胞死亡机制并筛选潜在的抗癌药物。
化学: 它作为一种工具用于研究酶动力学和胱天蛋白酶-8 的特异性。
作用机制
Ac-LETD-AFC 通过胱天蛋白酶-8 的特异性切割发挥其作用。四肽序列亮氨酸-谷氨酸-苏氨酸-天冬氨酸 (LETD) 被胱天蛋白酶-8 识别并切割,导致荧光 AFC 部分的释放。 这种切割允许量化胱天蛋白酶-8 的活性,从而深入了解凋亡过程和相关的分子途径 .
安全和危害
未来方向
Caspase-8, for which Ac-Leu-Glu-Thr-Asp-AFC is a substrate, is involved in apoptosis induced by Fas and other stimuli . It is an attractive therapeutic target for a variety of degenerative disorders . Therefore, the study and use of Ac-Leu-Glu-Thr-Asp-AFC could be important in future research related to these disorders.
生化分析
Biochemical Properties
Ac-LETD-AFC serves as a fluorogenic substrate for caspase-8. When caspase-8 cleaves this compound, it releases a fluorescent molecule called 7-amino-4-trifluoromethylcoumarin (AFC), which can be detected using a fluorescence microplate reader. This cleavage is highly specific to caspase-8, making this compound an ideal tool for studying caspase-8 activity in various biochemical reactions . The interaction between this compound and caspase-8 is crucial for understanding the enzyme’s role in apoptosis and other cellular processes.
Cellular Effects
This compound influences various cellular processes by serving as a substrate for caspase-8. The cleavage of this compound by caspase-8 leads to the activation of downstream apoptotic pathways, resulting in programmed cell death. This process is essential for maintaining cellular homeostasis and eliminating damaged or cancerous cells . Additionally, this compound can be used to study the effects of caspase-8 activation on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its specific cleavage by caspase-8. The tetrapeptide sequence Leu-Glu-Thr-Asp (LETD) is recognized by caspase-8, which then cleaves the substrate to release the fluorescent molecule AFC . This cleavage event is crucial for quantifying caspase-8 activity and understanding its role in apoptosis. The binding interaction between this compound and caspase-8 is highly specific, ensuring accurate measurement of enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable when stored at -20°C, but its activity may decrease over extended periods . Long-term studies have shown that this compound can effectively measure caspase-8 activity in both in vitro and in vivo settings, providing valuable insights into the temporal dynamics of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal concentrations, this compound effectively measures caspase-8 activity without causing adverse effects . At higher doses, there may be potential toxicity or non-specific interactions with other biomolecules. It is essential to determine the appropriate dosage to ensure accurate and reliable results in animal studies.
Metabolic Pathways
This compound is involved in metabolic pathways related to apoptosis and oxidative stress metabolism. Caspase-8, the enzyme that cleaves this compound, plays a critical role in these pathways by initiating the apoptotic cascade . The interaction between this compound and caspase-8 provides valuable information about the regulation of apoptosis and the metabolic flux associated with cell death.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interaction with caspase-8. The compound is taken up by cells and localized to regions where caspase-8 is active . This localization ensures that this compound can accurately measure caspase-8 activity and provide insights into the enzyme’s distribution within different cellular compartments.
Subcellular Localization
This compound is primarily localized in the cytoplasm, where caspase-8 is active. The compound’s subcellular localization is influenced by its interaction with caspase-8 and other cellular components involved in apoptosis . Understanding the subcellular distribution of this compound is essential for accurately measuring caspase-8 activity and studying the spatial dynamics of apoptosis.
准备方法
合成路线及反应条件
Ac-LETD-AFC 的合成涉及氨基酸的顺序偶联以形成肽链,然后连接荧光 AFC 部分。该过程通常包括:
固相肽合成 (SPPS): 此方法涉及将受保护的氨基酸逐步添加到固定在固体树脂上的不断增长的肽链上。每个氨基酸使用诸如 N,N'-二异丙基碳二酰亚胺 (DIC) 和羟基苯并三唑 (HOBt) 的试剂进行偶联。
切割和脱保护: 肽使用三氟乙酸 (TFA)、水和三异丙基硅烷 (TIS) 等清除剂的混合物从树脂上切割并脱保护。
与 AFC 偶联: 然后使用诸如 N,N'-二异丙基碳二酰亚胺 (DIC) 和羟基苯并三唑 (HOBt) 的试剂将脱保护的肽与 7-氨基-4-三氟甲基香豆素偶联。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程针对更高的产量和纯度进行了优化,通常涉及自动肽合成仪器和先进的纯化技术,如高效液相色谱 (HPLC)。
化学反应分析
反应类型
Ac-LETD-AFC 主要经历胱天蛋白酶-8 的酶促切割。这种反应具有高度特异性,会导致荧光 AFC 部分的释放。
常用试剂和条件
试剂: 胱天蛋白酶-8 酶,缓冲溶液(例如,磷酸盐缓冲盐水)。
条件: 反应通常在生理 pH 和温度(pH 7.4,37°C)下进行。
主要产物
This compound 的酶促切割的主要产物是游离的 7-氨基-4-三氟甲基香豆素,可以通过其荧光特性来检测。
相似化合物的比较
类似化合物
Ac-DEVD-AFC: 胱天蛋白酶-3 的荧光底物。
Ac-LEHD-AFC: 胱天蛋白酶-9 的荧光底物。
Ac-IETD-AFC: 具有不同肽序列的胱天蛋白酶-8 的荧光底物。
独特性
Ac-LETD-AFC 由于其被胱天蛋白酶-8 特异性识别和切割而具有独特性。四肽序列 LETD 针对胱天蛋白酶-8 进行了优化,使其成为研究该特定酶活性的宝贵工具。 其高度特异性和灵敏度使其成为凋亡研究和相关领域的必不可少的试剂 .
属性
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38F3N5O12/c1-13(2)9-20(35-15(4)41)29(49)37-19(7-8-23(42)43)27(47)39-26(14(3)40)30(50)38-21(12-24(44)45)28(48)36-16-5-6-17-18(31(32,33)34)11-25(46)51-22(17)10-16/h5-6,10-11,13-14,19-21,26,40H,7-9,12H2,1-4H3,(H,35,41)(H,36,48)(H,37,49)(H,38,50)(H,39,47)(H,42,43)(H,44,45)/t14-,19+,20+,21+,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZOWCXXAYFIFT-WSQGYFMSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38F3N5O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2R,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,4R,5R,6R)-2,3-Dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B590838.png)






![7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline](/img/structure/B590853.png)
![[4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]phenyl]cyclopropylmethanone](/img/structure/B590854.png)
![1H-4,7-Methanopyrrolo[2,3-c]pyridine](/img/structure/B590855.png)
![4-(4-[1,1'-Biphenyl]-4-yl-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone](/img/structure/B590857.png)

